![molecular formula C12H11N3O2 B1478570 4-((4-Aminopyridin-2-yl)amino)benzoic acid CAS No. 2097973-52-7](/img/structure/B1478570.png)
4-((4-Aminopyridin-2-yl)amino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, complexes of 4-(((2-aminopyridin-3-yl)methylene)amino)benzoic acid ligand with various metals have been synthesized and characterized . The synthesis involved the use of different spectroscopic methods like UV–Visible, infrared, 1H, 13C NMR, molar conductance, ESR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 4-Aminobenzoic acid, a related compound, has been extensively studied . It consists of a benzene ring substituted with amino and carboxyl groups .Scientific Research Applications
Folate Precursor
Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is extensively used in the chemical industry as a starting material for the preparation of folate , a crucial vitamin required for DNA synthesis and replication .
Metabolic Pathway
PABA is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants . It plays a crucial role in this metabolic pathway .
Dye-Sensitized Solar Cells
Pyridine-based dyes, which could potentially include “4-((4-Aminopyridin-2-yl)amino)benzoic acid”, have been studied for their application in dye-sensitized solar cells . These dyes have been designed using pyridine derivatives as a donor group and thienothiophene as a π-spacer group .
Antiviral Study
A series of new compounds has been synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines . This process involves the use of 4-aminobenzoic acid .
Chemical Industry
4-aminobenzoic acid and its derivatives have extensive usage in the chemical industry . They are used as starting materials for the preparation of various other compounds .
Pharmaceutical Applications
4-aminobenzoic acid and its derivatives are used in the pharmaceutical industry for the synthesis of various drugs . They serve as key intermediates in the production of a wide range of pharmaceuticals .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of these targets .
Biochemical Pathways
4-((4-Aminopyridin-2-yl)amino)benzoic acid may affect various biochemical pathways. It is known that similar compounds can influence the synthesis of folate by bacteria, plants, and fungi .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-((4-Aminopyridin-2-yl)amino)benzoic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
4-[(4-aminopyridin-2-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-9-5-6-14-11(7-9)15-10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H3,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDGXLWHFPZOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Aminopyridin-2-yl)amino)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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